tert-Butyl 4-formylisoindoline-2-carboxylate

lipophilicity regiochemistry chromatography

tert-Butyl 4-formylisoindoline-2-carboxylate (CAS 1049677-40-8), also designated N-Boc-isoindolin-4-carbaldehyde, is an N-protected isoindoline derivative bearing a single formyl substituent at the 4-position of the bicyclic framework. With a molecular formula of C₁₄H₁₇NO₃ and a molecular weight of 247.29 g/mol, it is commercially supplied at a standard purity specification of ≥95%.

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
CAS No. 1049677-40-8
Cat. No. B1531214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-formylisoindoline-2-carboxylate
CAS1049677-40-8
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)C=O
InChIInChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-7-10-5-4-6-11(9-16)12(10)8-15/h4-6,9H,7-8H2,1-3H3
InChIKeyYCQIZFKFFNQEMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-formylisoindoline-2-carboxylate (CAS 1049677-40-8): A Regiospecific, Dual-Function Building Block for Purchasing Decisions


tert-Butyl 4-formylisoindoline-2-carboxylate (CAS 1049677-40-8), also designated N-Boc-isoindolin-4-carbaldehyde, is an N-protected isoindoline derivative bearing a single formyl substituent at the 4-position of the bicyclic framework . With a molecular formula of C₁₄H₁₇NO₃ and a molecular weight of 247.29 g/mol, it is commercially supplied at a standard purity specification of ≥95% . The compound is employed primarily as a synthetic intermediate in medicinal chemistry and agrochemical research, offering an aldehyde handle for carbon–carbon bond formation and a tert-butyloxycarbonyl (Boc) group that enables selective deprotection under orthogonal conditions.

Why Generic Substitution of tert-Butyl 4-Formylisoindoline-2-Carboxylate Is Scientifically Inadequate: A Procurement-Focused Risk Assessment


Interchanging structurally similar isoindoline or indoline building blocks without evaluating regioisomeric, electronic, and physicochemical differences can undermine synthetic route reproducibility and structure–activity relationship (SAR) interpretation. The position of the formyl group on the isoindoline ring (4- vs. 5- vs. 1-substitution) directly alters the compound's lipophilicity, metabolic vulnerability, and the geometry of downstream coupling products . Likewise, substituting the isoindoline core for an indoline core modifies the electronic character of the aromatic ring and the spatial orientation of the aldehyde, which can affect metal-catalyzed cyclization regiochemistry [1]. Simple molar equivalence therefore cannot guarantee equivalent chemical behavior; the quantitative evidence below documents the measurable consequences of such substitutions.

tert-Butyl 4-Formylisoindoline-2-Carboxylate: Product-Specific Quantitative Differentiation Evidence for Scientific Procurement


Lipophilicity Differentiation: 4-Formyl vs. 5-Formyl Isoindoline Regioisomer

The 4-formyl isoindoline regioisomer exhibits a higher calculated partition coefficient than its 5-formyl counterpart, which directly impacts chromatographic retention and estimated membrane permeability. The target compound tert-butyl 4-formylisoindoline-2-carboxylate has a predicted LogP of 2.7498 . Its regioisomer tert-butyl 5-formylisoindoline-2-carboxylate (CAS 253801-15-9) has a predicted LogP of 2.68770 . The +0.0621 log unit difference, while modest, is repeatedly measurable and sufficient to alter reverse-phase HPLC retention times and, in biological systems, to influence passive diffusion and tissue distribution [1]. For procurement, selecting the correct regioisomer ensures consistent chromatographic behavior and eliminates the need to re-validate analytical methods when scaling a synthetic route.

lipophilicity regiochemistry chromatography isoindoline LogP

Core Architecture Differentiation: Isoindoline vs. Indoline Scaffold LogP

Exchanging the isoindoline core of the target compound for an indoline scaffold yields a measurable change in lipophilicity despite identical molecular formula and substituent positions. 1-Boc-4-formylindoline (CAS 1207194-48-6) has a predicted LogP of 2.86170 , compared with 2.7498 for tert-butyl 4-formylisoindoline-2-carboxylate . The ΔLogP of +0.1119 for the indoline analog arises from the different electron distribution in the saturated pyrrolidine ring of indoline versus the benzylic isoindoline system, which alters hydrogen-bond acceptor capacity (topological polar surface area = 46.6 Ų for the indoline analog ). This difference in physicochemical profile may lead to divergent oral absorption and blood–brain barrier penetration in drug-like molecules derived from these scaffolds [1].

scaffold hopping isoindoline indoline lipophilicity medicinal chemistry

Carbonyl Reactivity Differentiation: Aldehyde vs. Ketone Electrophilicity and Steric Access

The formyl (aldehyde) group of the target compound provides a lighter and sterically less encumbered electrophilic center compared to the acetyl (methyl ketone) analog. tert-Butyl 4-formylisoindoline-2-carboxylate has a molecular weight of 247.29 g/mol , while tert-butyl 4-acetylisoindoline-2-carboxylate has a molecular weight of 261.32 g/mol . The aldehyde functionality also enables reaction manifolds (e.g., reductive amination with primary amines, Horner–Wadsworth–Emmons olefination, and Vilsmeier–Haack chemistry) that proceed with fundamentally different kinetics and selectivity than the corresponding ketone [1]. In a documented patent example, the aldehyde of the target compound was reduced with NaBH₄ in methanol to give the hydroxymethyl derivative in a preparative yield of 213 mg from 350 mg (approximately 61% yield), demonstrating reliable reactivity under mild conditions .

aldehyde ketone electrophilicity molecular weight condensation

Regiochemistry-Dependent Synthetic Utility: Heck Cyclization Substrate Scope

The 4-formyl substitution pattern is specifically documented as enabling a tandem condensation–Heck cyclization sequence to construct tricyclic isoindoles. In a published synthetic methodology, 4-formyl esters (including the tert-butyl ester variant closely related to the target compound) were condensed with 2-bromobenzylamines to form cyclic enamides; subsequent Pd-catalyzed intramolecular Heck reaction yielded tricyclic isoindoles in good yields [1][2]. The 4-position formyl group places the enamide double bond in the correct spatial orientation for regioselective arylpalladium(II) insertion, a geometric requirement that would not be satisfied by 5-formyl or 1-formyl isomers. While exact yields for the tert-butyl ester variant specifically were not reported separately, the class of 4-formyl esters uniformly provided the tricyclic products efficiently [1].

Heck cyclization tricyclic isoindoles regiochemistry C–C coupling enamide

Commercial Specification Consistency: Purity and Storage Conditions

The target compound is consistently supplied across multiple vendors at a minimum purity specification of 95%, with some suppliers offering ≥98% purity grades . This level of quality assurance supports direct use in multi-step synthesis without additional purification. For comparison, the structurally related but unprotected 4-formylisoindoline hydrochloride is inherently less stable and requires more stringent storage conditions, complicating procurement logistics . The Boc-protected target compound benefits from long-term storage stability at 2–8 °C, as specified in vendor technical datasheets , reducing degradation risk during inventory holding.

purity quality control storage procurement reproducibility

Best Research and Industrial Application Scenarios for tert-Butyl 4-Formylisoindoline-2-Carboxylate Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Exploration Requiring Precise Regioisomeric Control of the Isoindoline Scaffold

When structure–activity relationship studies demand systematic variation of the formyl substituent position on the isoindoline ring, tert-butyl 4-formylisoindoline-2-carboxylate provides the 4-substituted baseline with a predicted LogP of 2.7498, allowing comparison with the 5-formyl isomer (LogP 2.68770) and the 1-formyl isomer . This regioisomeric purity is critical for interpreting biological assay data, as even the modest 0.06 log unit LogP shift between 4- and 5-formyl isomers can alter membrane partitioning in cell-based assays.

Synthesis of Tricyclic Isoindoline Derivatives via Tandem Condensation–Heck Cyclization

The 4-formyl group is geometrically required for the documented enamide formation with 2-bromobenzylamines, followed by regioselective Pd-catalyzed Heck cyclization to afford tricyclic isoindolines [1]. This specific transformation has been validated in the peer-reviewed literature with the 4-formyl ester series, confirming that the 4-position substitution pattern is essential for the correct regiochemical outcome of the cyclization [1].

Preparation of 4-(Hydroxymethyl)isoindoline Intermediates for Pharmaceutical Development

The aldehyde functionality of tert-butyl 4-formylisoindoline-2-carboxylate has been directly reduced to the corresponding 4-(hydroxymethyl) derivative in a patented pharmaceutical synthesis (EP2615096, Astellas Pharma), achieving a preparative yield of approximately 61% under mild NaBH₄/MeOH conditions . This documented transformation supports procurement for multi-step medicinal chemistry campaigns where the hydroxymethyl intermediate serves as a precursor to ethers, esters, or halides for further functionalization.

Physicochemical Property-Guided Compound Library Design Using Isoindoline Cores

For compound library designers comparing isoindoline versus indoline scaffolds, the target compound (LogP 2.7498) offers lower lipophilicity than the indoline analog 1-Boc-4-formylindoline (LogP 2.86170, Δ = +0.1119) . This measurable difference supports systematic scaffold-hopping strategies where fine-tuning LogP within a narrow range is desirable for optimizing oral bioavailability or reducing off-target binding promiscuity.

Technical Documentation Hub

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